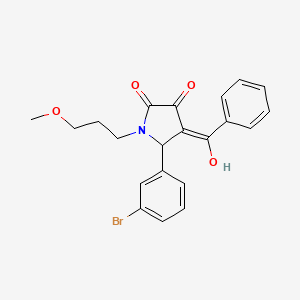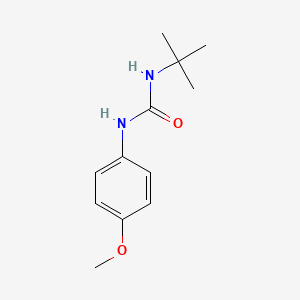![molecular formula C23H26N6O2 B5293685 N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazole ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under reflux conditions.
Acylation: The piperazine intermediate is then acylated using 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the 2-methylpropanoyl piperazine derivative.
Coupling with Phenyl Ring: The acylated piperazine is coupled with a phenyl ring substituted with a leaving group (e.g., bromine) through a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring is introduced by reacting the phenyl-piperazine intermediate with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Final Coupling: The triazole-containing intermediate is finally coupled with a benzamide derivative using standard peptide coupling reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of a piperazine ring, a triazole ring, and a benzamide moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17(2)23(31)28-12-10-27(11-13-28)20-8-6-19(7-9-20)26-22(30)18-4-3-5-21(14-18)29-15-24-25-16-29/h3-9,14-17H,10-13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADPHPBXSLBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)
![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5293659.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![2,4-diethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B5293702.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
